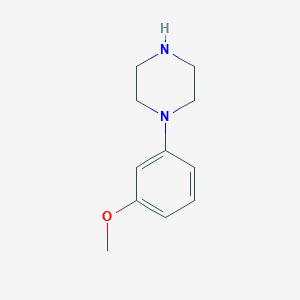

N-(3-methoxyphenyl)piperazine

Beschreibung

Overview of Piperazine (B1678402) Derivatives in Medicinal Chemistry

Piperazine derivatives are a significant class of organic compounds characterized by a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions. researchgate.netijrrjournal.com This structural motif is a cornerstone in medicinal chemistry, valued for its structural versatility and wide range of pharmacological activities. researchgate.netmuseonaturalistico.it The piperazine scaffold is considered a "privileged structure" in drug design, as it is a key component in numerous clinically successful drugs. tandfonline.comresearchgate.net Researchers have successfully redesigned this scaffold to achieve specific pharmacological activities, making it a dynamic area of study. ijrrjournal.com

The journey of piperazine in medicine began with its use as a solvent for uric acid. drugbank.com Its therapeutic potential was more clearly established in the 1950s when it was introduced as an effective anthelmintic agent, particularly for treating roundworm and pinworm infections. drugbank.comresearchgate.net The initial application was based on its ability to paralyze parasites, allowing the host to expel them. wikipedia.org This early success paved the way for extensive research into piperazine-containing compounds, revealing a vast spectrum of biological actions and cementing the scaffold's inimitable position in medicinal chemistry. researchgate.netthieme-connect.com

The piperazine ring is a critical pharmacophore that medicinal chemists use to improve the properties of drug candidates. tandfonline.com Its two nitrogen atoms can be easily modified, allowing for the fine-tuning of a molecule's characteristics. museonaturalistico.itbohrium.com The presence of the piperazine moiety often leads to improved pharmacokinetic profiles, including greater water solubility and oral bioavailability. bohrium.comnih.gov This is attributed to the six-membered ring's large polar surface area and its capacity to act as hydrogen bond donors and acceptors. bohrium.comnih.gov Furthermore, incorporating a piperazine ring can enhance a compound's affinity and specificity for its biological target. bohrium.comnih.gov The chemical reactivity and conformational flexibility of the piperazine scaffold make it an invaluable tool for linking different pharmacophores or for serving as the core structure for interactions with target macromolecules. tandfonline.com

Significance of 1-(3-Methoxyphenyl)piperazine as a Research Compound

1-(3-Methoxyphenyl)piperazine, also known as m-Methoxyphenylpiperazine (m-MeOPP), is a specific derivative that has garnered attention for its applications in pharmaceutical research and development. chemimpex.comcaymanchem.com Its structure, featuring a methoxy-substituted phenyl group attached to the piperazine core, makes it a valuable precursor in the synthesis of novel bioactive compounds. chemimpex.com

| Property | Value | Source |

|---|---|---|

| CAS Number | 16015-71-7 | sigmaaldrich.comnih.gov |

| Molecular Formula | C₁₁H₁₆N₂O | sigmaaldrich.comnih.gov |

| Molecular Weight | 192.26 g/mol | sigmaaldrich.comnih.gov |

| Appearance | Colorless to slightly yellow clear liquid | chemimpex.com |

| Boiling Point | 150 °C at 0.5 mmHg | sigmaaldrich.com |

| Density | 1.114 g/mL at 25 °C | sigmaaldrich.com |

1-(3-Methoxyphenyl)piperazine is primarily utilized as a chemical building block or intermediate in synthetic organic chemistry. chemimpex.comxdbiochems.comcymitquimica.com Its structure is a ready-made scaffold that chemists can elaborate upon to create more complex molecules with desired biological activities. chemimpex.com The reactivity of the second nitrogen atom on the piperazine ring allows for the attachment of various other chemical groups, a key strategy in developing new compounds. museonaturalistico.it This makes it an essential starting material in the synthesis of a wide array of compounds, particularly those designed to interact with biological systems. chemimpex.comxdbiochems.com Its favorable solubility and stability also contribute to its utility in different synthetic formulations. chemimpex.com

In the realm of drug discovery, 1-(3-Methoxyphenyl)piperazine is particularly significant in the development of pharmaceuticals targeting the central nervous system. chemimpex.comxdbiochems.com It serves as a precursor for novel psychoactive agents, including potential antidepressants and antipsychotics. chemimpex.comchemimpex.com Research has shown that the 1-(3-Methoxyphenyl)piperazine moiety has an affinity for various neurotransmitter receptors, including serotonin (B10506) and dopamine (B1211576) receptors. xdbiochems.com This makes the compound a valuable tool in neuroscience research for studying receptor interactions and understanding the mechanisms underlying neurological and psychiatric disorders. chemimpex.comxdbiochems.com By incorporating this fragment into new chemical structures, researchers aim to develop customized drugs with improved therapeutic efficacy for these conditions. xdbiochems.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(3-methoxyphenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-14-11-4-2-3-10(9-11)13-7-5-12-6-8-13/h2-4,9,12H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZIBVWUXWNYTNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70166809 | |

| Record name | N-(3-Methoxyphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70166809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16015-71-7, 16015-70-6 | |

| Record name | 1-(3-Methoxyphenyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16015-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Methoxyphenyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016015717 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3-Methoxyphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70166809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-methoxyphenyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.488 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(3-methoxyphenyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(3-METHOXYPHENYL)PIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6LCP52962G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Modifications

Established Synthetic Routes for 1-(3-Methoxyphenyl)piperazine

The synthesis of 1-(3-Methoxyphenyl)piperazine can be achieved through several established routes, primarily involving the formation of the crucial carbon-nitrogen bond between the piperazine (B1678402) ring and the methoxyphenyl moiety.

Reaction of Piperazine with 3-Methoxyphenyl (B12655295) Derivatives

A common and direct approach to synthesize 1-(3-Methoxyphenyl)piperazine involves the reaction of piperazine with a suitable 3-methoxyphenyl derivative. This can be accomplished through methods such as the Buchwald-Hartwig amination or nucleophilic aromatic substitution.

One well-documented method is the palladium-catalyzed Buchwald-Hartwig amination, which utilizes an aryl halide, such as 3-bromoanisole (B1666278), as the 3-methoxyphenyl source. chemicalbook.com In a typical procedure, piperazine is reacted with 3-bromoanisole in the presence of a palladium catalyst and a strong base. chemicalbook.com For instance, a reaction employing a palladium catalyst in o-xylene (B151617) at elevated temperatures has been reported to produce N-(3-methoxyphenyl)piperazine in a high yield of 96%. chemicalbook.com

Another variation involves the use of a protected piperazine, such as N-BOC piperazine hydrochloride, which is reacted with 3-methoxybromobenzene. chemicalbook.com The subsequent removal of the BOC (tert-butoxycarbonyl) protecting group with an acid, like trifluoroacetic acid, yields the desired product. chemicalbook.com

Alternatively, 1-(3-Methoxyphenyl)piperazine can be synthesized from 3-methoxyaniline and bis(2-chloroethyl)amine. vulcanchem.comontosight.ai This method involves the cyclization of the aniline (B41778) derivative with the bis-alkylating agent to form the piperazine ring. vulcanchem.com

| Starting Materials | Reaction Type | Key Reagents | Reported Yield |

| Piperazine and 3-Bromoanisole | Buchwald-Hartwig Amination | Palladium catalyst, NaOBut, o-xylene | 96% chemicalbook.com |

| N-BOC piperazine hydrochloride and 3-Methoxybromobenzene | Nucleophilic Substitution & Deprotection | Base, Trifluoroacetic acid | - |

| 3-Methoxyaniline and bis(2-chloroethyl)amine | Cyclization | - | - |

Strategies for Derivatization and Analog Synthesis

The structural framework of 1-(3-Methoxyphenyl)piperazine offers multiple sites for chemical modification, enabling the synthesis of a wide array of analogs with diverse properties. Derivatization strategies primarily focus on the piperazine ring and the methoxyphenyl moiety.

Modification of Piperazine Ring Substituents

The secondary amine of the piperazine ring is a versatile handle for introducing a variety of substituents. Common modifications include N-alkylation and N-acylation.

N-Alkylation: This reaction introduces alkyl groups onto the second nitrogen atom of the piperazine ring. smolecule.com This can be achieved by reacting 1-(3-Methoxyphenyl)piperazine with alkyl halides or through reductive amination. nih.gov For example, the N-alkylation of 1-(3-methoxyphenyl)piperazine with chloroacetyl chloride results in the formation of 1-(4-(3-methoxyphenyl)piperazin-1-yl)ethanone.

N-Acylation: The reaction of 1-(3-Methoxyphenyl)piperazine with acylating agents, such as acyl chlorides, leads to the formation of amide derivatives.

These modifications are crucial in the development of new pharmaceutical agents, as the nature of the substituent on the piperazine ring can significantly influence the compound's biological activity and pharmacokinetic properties. nih.gov

Functionalization of the Methoxyphenyl Moiety

The methoxyphenyl ring provides further opportunities for derivatization, allowing for the introduction of additional functional groups or modification of the existing methoxy (B1213986) group.

Halogenation: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation. For instance, the bromination of 1-(3-Methoxyphenyl)piperazine dihydrochloride (B599025) with bromine in acetic acid and water leads to the synthesis of 1-(4-Bromo-3-methoxy-phenyl)-piperazine hydrochloride. epo.org

Demethylation and Etherification: The methoxy group can be cleaved to yield a phenolic hydroxyl group. This process, known as demethylation, often requires harsh conditions such as refluxing with aqueous hydrobromic acid. core.ac.uk The resulting phenol (B47542) can then be subjected to etherification reactions to introduce a variety of new alkoxy or aryloxy groups. epo.org

Optimization of Synthesis for Research Applications

For research purposes, the efficient and high-purity synthesis of 1-(3-Methoxyphenyl)piperazine and its derivatives is paramount. This requires careful optimization of reaction conditions.

Factors Influencing Synthetic Yield and Purity

Several factors can significantly impact the yield and purity of the final product in the synthesis of 1-(3-Methoxyphenyl)piperazine.

| Factor | Influence on Yield and Purity |

| Catalyst | The choice of catalyst and ligand in palladium-catalyzed reactions is critical. Different palladium sources and phosphine (B1218219) ligands can dramatically affect reaction rates and yields. mdpi.com |

| Base | The strength and nature of the base used can influence the deprotonation of piperazine and the overall reaction equilibrium, thereby affecting the yield. nih.gov |

| Solvent | The solvent can affect the solubility of reactants and the reaction temperature, both of which are important for reaction kinetics and yield. nih.gov |

| Temperature | Reaction temperature plays a crucial role in overcoming the activation energy of the reaction. However, excessively high temperatures can lead to side reactions and decomposition, reducing purity. chemicalbook.com |

| Reaction Time | Sufficient reaction time is necessary for the completion of the reaction, but prolonged reaction times can also lead to the formation of impurities. chemicalbook.com |

| Purification Method | The purity of the final compound is highly dependent on the purification technique employed. Common methods include extraction, crystallization, and chromatography. swgdrug.org The solubility differences between isomers can be exploited for separation; for example, 1-(3-methoxyphenyl)piperazine has very slight solubility in chloroform, whereas the 1-(2-methoxyphenyl)piperazine (B120316) isomer is fairly soluble, allowing for their separation. swgdrug.org |

By carefully controlling these parameters, researchers can optimize the synthesis of 1-(3-Methoxyphenyl)piperazine to obtain high yields of the desired product with the purity required for subsequent research applications.

Pharmacological Research and Receptor Interactions

Serotonin (B10506) Receptor System Interactions

The 1-(3-methoxyphenyl)piperazine moiety is a well-established pharmacophore for interaction with various serotonin (5-HT) receptors. Research into derivatives containing this structure has provided significant insights into its binding affinities and functional activities.

Affinity for Serotonin Receptors (e.g., 5-HT1A, 5-HT2C)

The affinity of compounds incorporating the 1-(3-methoxyphenyl)piperazine scaffold has been extensively evaluated at serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes. Studies on coumarin (B35378) derivatives have demonstrated that the position of the methoxy (B1213986) group on the phenyl ring is a critical determinant of binding affinity.

In a series of coumarin-based derivatives, shifting the methoxy group from the ortho (2-position) to the meta (3-position), as in 1-(3-methoxyphenyl)piperazine, has been shown to significantly influence affinity. For instance, in one study, a derivative containing the 3-methoxyphenylpiperazine moiety displayed a hundred-fold increase in affinity for the 5-HT2A receptor compared to its 2-methoxyphenyl counterpart. mdpi.com Conversely, for a different set of derivatives, changing the methoxy position from ortho to meta resulted in a decrease in affinity for the 5-HT1A receptor. mdpi.com

Specifically, derivatives of 6-acetyl-7-hydroxy-4-methylcoumarin incorporating the 1-(3-methoxyphenyl)piperazine structure have shown notable affinity for the 5-HT1A receptor. mdpi.com

Table 1: Affinity (Ki, nM) of Selected 1-(3-Methoxyphenyl)piperazine Derivatives at Serotonin Receptors

| Compound | 5-HT1A Receptor (Ki, nM) | 5-HT2A Receptor (Ki, nM) |

|---|---|---|

| 6-acetyl-7-{4-[4-(3-methoxyphenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one | 12.9 | Not Reported |

| 8-acetyl-7-(2-hydroxy-3-(4-(3-methoxyphenyl)piperazin-1-yl)propoxy)-4-methyl-2H-chromen-2-one | Not Reported | 67 |

| 6-acetyl-7-(2-hydroxy-3-(4-(3-methoxyphenyl)piperazin-1-yl)propoxy)-4-methyl-2H-chromen-2-one | Not Reported | 83 |

This table presents data for derivatives containing the 1-(3-methoxyphenyl)piperazine moiety to illustrate its contribution to receptor affinity. Data is compiled from reference mdpi.com.

No specific binding affinity data for 1-(3-Methoxyphenyl)piperazine at the 5-HT1D receptor was identified in the reviewed literature.

Agonistic and Antagonistic Activities at Serotonin Receptors

For example, certain coumarin derivatives that include the 1-(3-methoxyphenyl)piperazine structure have been identified as antagonists at the 5-HT1A receptor. researchgate.net The addition of an acetyl group to the coumarin system in some of these derivatives was found to enhance this antagonistic potency. mdpi.com This indicates that while the piperazine (B1678402) moiety is crucial for binding, other parts of the molecule dictate the functional outcome.

Conformation-Activity Relationships at Serotonin Receptors

While detailed conformational analyses specific to 1-(3-Methoxyphenyl)piperazine are limited, research on related phenylpiperazines provides valuable insights. Studies on ortho- and meta-substituted phenylpiperazines have investigated the structural characteristics that govern their activity at the 5-HT2C receptor. Molecular mechanics calculations and crystallographic data suggest that the rotational angle between the piperazine and phenyl rings is a key factor. For some phenylpiperazines, a conformation where the two rings are approximately co-planar is hypothesized to be the "activating" conformation responsible for agonistic activity at the 5-HT2C receptor.

Dopamine (B1211576) Receptor System Interactions

The interaction of arylpiperazines with dopamine receptors is a cornerstone of research into antipsychotic agents. While the 1-(2-methoxyphenyl)piperazine (B120316) isomer is more commonly featured in potent dopamine receptor ligands, the 3-methoxy variant is also of interest.

Affinity for Dopamine Receptors (e.g., D2, D3)

Direct and specific binding affinity data (Ki values) for the parent compound 1-(3-Methoxyphenyl)piperazine at D2 and D3 dopamine receptors are not prominently available in the reviewed scientific literature. Pharmacological characterization has largely focused on more complex derivatives. For instance, novel derivatives of phenylpiperazine have been evaluated for their affinity at D2 receptors, among other targets. researchgate.net The broader class of arylpiperazines is known to interact with dopamine receptors, forming the basis for many antipsychotic drugs. nih.gov

Selectivity Profiles for Dopamine Receptor Subtypes

The development of ligands with selectivity for dopamine receptor subtypes, particularly D3 over D2, is a major goal in medicinal chemistry to achieve therapeutic benefits with fewer side effects. nih.gov However, specific selectivity profiles for the unmodified 1-(3-Methoxyphenyl)piperazine are not well-documented in the available literature. Research has instead concentrated on creating selectivity through the elaboration of the arylpiperazine core into more complex structures. These studies have successfully produced derivatives with high selectivity for the D3 receptor, but this selectivity arises from the entire molecular structure rather than the simple 1-(3-methoxyphenyl)piperazine moiety alone. nih.gov

Interaction with Other Neurotransmitter Systems

1-(3-Methoxyphenyl)piperazine is a versatile precursor in the synthesis of molecules designed to interact with multiple neurotransmitter systems, highlighting its importance in medicinal chemistry and neuropharmacology. chemimpex.com

Research has established 1-(3-Methoxyphenyl)piperazine as a key building block for compounds targeting a range of neurotransmitter receptors. chemimpex.comijrrjournal.com Its structure is integral to the development of potential treatments for neurological disorders due to its capacity to interact with diverse neurotransmitter pathways. chemimpex.com The piperazine moiety itself is a well-known pharmacophore found in drugs that act on various receptors, particularly monoamine neurotransmitter systems. researchgate.net

Derivatives of 1-(3-Methoxyphenyl)piperazine have been synthesized and evaluated for their affinity for crucial central nervous system receptors. Specifically, it is a component of molecules designed as ligands for dopamine (D₂) and serotonin (5-HT₁ₐ, 5-HT₂ₐ) receptors, which are key targets in the treatment of conditions like schizophrenia. nih.gov The compound has been shown to bind to serotonin 5-HT1A and 5-HT2A receptors, which are involved in mood regulation. ontosight.ai It has also been investigated for its potential to modulate dopamine receptor activity, which is relevant to its exploration as a potential antipsychotic agent. ontosight.ai The versatility of the 1-(3-methoxyphenyl)piperazine scaffold allows for chemical modifications that can fine-tune the pharmacological properties of the resulting molecules, making it a valuable component in drug discovery. chemimpex.com

Enzyme Inhibition Studies

The 1-(3-Methoxyphenyl)piperazine structure has been incorporated into various molecules to study their inhibitory effects on several key enzymes.

Derivatives of 1-(3-Methoxyphenyl)piperazine have been investigated as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in crucial physiological processes like pH regulation. mdpi.com In one study, a phenolic Mannich base incorporating 1-(3-methoxyphenyl)piperazine (referred to as compound 5 ) was synthesized and evaluated for its inhibitory effects on two human carbonic anhydrase isoforms, hCA I and hCA II. researchgate.net This compound demonstrated a notable inhibitory effect on hCA II. researchgate.net

| Compound | Target Enzyme | Inhibition Constant (Kᵢ) |

|---|---|---|

| Compound 5¹ | hCA I | 209.6 ± 70.2 pM |

| Compound 5¹ | hCA II | 342.66 ± 63.72 pM |

The 1-(3-Methoxyphenyl)piperazine scaffold has been utilized in the synthesis of inhibitors for Acyl-CoA: Cholesterol O-Acyltransferase (ACAT), an enzyme central to cholesterol esterification and a target for hypercholesterolemia treatments. nih.govnih.gov While not always the primary active agent itself, its structural features are incorporated into more complex molecules. For instance, a series of novel ACAT inhibitors were developed from a lead compound, 1-(4-hydroxy-3-methoxyphenyl)-7-phenylhept-1-en-3-one, through molecular modifications that included piperazine derivatives. nih.govresearchgate.net One potent inhibitor identified was N-(3,5-Dimethoxy-4-n-octyloxycinnamoyl)-N'-(3,4-dimethylphenyl)piperazine, which demonstrated significant inhibition of rat hepatic ACAT. nih.gov This suggests the utility of the piperazine core in designing effective ACAT inhibitors. nih.gov

Preclinical Pharmacological Investigations

In Vitro Pharmacological Assays

The in vitro pharmacological profile of 1-(3-Methoxyphenyl)piperazine (3-MeOPP) has been explored through a variety of assays to determine its receptor binding affinities and functional activities at a cellular level.

Receptor binding assays are crucial for understanding the interaction of a compound with its molecular targets. Studies have shown that 1-(3-Methoxyphenyl)piperazine and its derivatives exhibit affinity for several receptor types, most notably serotonin (B10506) and dopamine (B1211576) receptors.

Derivatives of 1-(3-Methoxyphenyl)piperazine have demonstrated significant binding affinity for serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes. ontosight.aismolecule.com For instance, certain coumarin (B35378) derivatives incorporating a 1-(3-Methoxyphenyl)piperazine moiety have shown high affinity for both 5-HT1A and 5-HT2A receptors, with Ki values in the nanomolar range. mdpi.com Specifically, compound 10 (7-(2-hydroxy-3-(4-(3-methoxyphenyl)piperazin-1-yl) propoxy)-4-methyl-2H-chromen-2-one) displayed a Ki of 87 nM for the 5-HT1A receptor, while compound 2 (6-acetyl-7-(2-hydroxy-3-(4-(3-methoxyphenyl)piperazin-1-yl)propoxy)-4-methyl-2H-chromen-2-one) and compound 12 (8-acetyl-7-(2-hydroxy-3-(4-(3-methoxyphenyl)piperazin-1-yl)propoxy)-4-methyl-2H-chromen-2-one) showed high affinity for the 5-HT2A receptor with Ki values of 83 nM and 67 nM, respectively. mdpi.com Bivalent ligands, created by linking two molecules of a 5-HT7/5-HT1A ligand containing a methoxyphenylpiperazine structure, have also been synthesized and tested, showing high affinity for 5-HT7 receptors, comparable to the original monomer. nih.gov

The compound has also been investigated for its interaction with dopamine receptors. ontosight.ai Derivatives have been synthesized and evaluated for their binding at D2 and D3 dopamine receptors. drugbank.comnih.gov N-(3-fluoro-4-(4-(2-methoxyphenyl)piperazine-1-yl)butyl)arylcarboxamides, which are structurally related, have shown high selectivity for the D3 receptor over the D2 receptor. drugbank.com Furthermore, some N-phenylpiperazine analogs have demonstrated high affinity for D3 receptors with Ki values in the sub-nanomolar range and significant selectivity over D2 receptors. nih.gov

Additionally, some arylpiperazine derivatives have been noted to have affinity for α1-adrenoceptors. nih.gov A derivative of 1-(2-methoxyphenyl)piperazine (B120316), HJZ-12, exhibited high selectivity for α1D and α1A-adrenoceptors over the α1B subtype. frontiersin.orgfrontiersin.orgnih.gov

Table 1: Receptor Binding Affinities of 1-(3-Methoxyphenyl)piperazine Derivatives

| Compound/Derivative | Receptor Subtype | Binding Affinity (Ki) | Reference |

|---|---|---|---|

| Compound 10 | 5-HT1A | 87 nM | mdpi.com |

| Compound 2 | 5-HT2A | 83 nM | mdpi.com |

| Compound 12 | 5-HT2A | 67 nM | mdpi.com |

| MP-3022 | 5-HT1A | 25 nM | nih.gov |

| MP-3022 | α1-adrenoceptor | 69 nM | nih.gov |

| HJZ-12 | α1D-adrenoceptor | High selectivity | frontiersin.orgfrontiersin.orgnih.gov |

| HJZ-12 | α1A-adrenoceptor | High selectivity | frontiersin.orgfrontiersin.orgnih.gov |

| N-(3-fluoro-4-(4-(2-methoxyphenyl)piperazine-1-yl)butyl)arylcarboxamide derivatives | Dopamine D3 | High selectivity | drugbank.com |

| N-phenylpiperazine analog 5 | Dopamine D3 | 0.17 nM | nih.gov |

Cell-based functional assays provide insights into the cellular responses elicited by a compound. These studies have been instrumental in characterizing the cytotoxic, neurotoxic, and hepatotoxic potential of 1-(3-Methoxyphenyl)piperazine and its derivatives, as well as their effects on fundamental cellular processes like apoptosis and proliferation.

The cytotoxic effects of 1-(3-Methoxyphenyl)piperazine derivatives have been evaluated in various cancer cell lines.

In the context of prostate cancer , novel arylpiperazine derivatives containing a saccharin (B28170) moiety have been synthesized and tested against human prostate cancer cell lines such as PC-3, LNCaP, and DU145. nih.gov For DU145 cells, the cytotoxic activity of compounds with a methoxy (B1213986) group on the phenyl ring was position-dependent, with the 4-methoxy derivative (10 ) being significantly more potent (IC50 = 2.28 µM) than the 3-methoxy derivative (9 ) (IC50 > 50 µM). nih.gov Conversely, for PC-3 cells, both the 3-methoxy and 4-methoxy derivatives showed notable activity (IC50 = 5.43 µM and 4.38 µM, respectively). nih.gov Other arylpiperazine derivatives have also been evaluated for their cytotoxic activity against human prostate cancer cell lines. mdpi.comresearchgate.net

Regarding pancreatic cancer , derivatives of 1-(3-Methoxyphenyl)piperazine have been investigated as potential inhibitors of the S100A2-p53 protein-protein interaction. researchgate.netnih.govnih.gov A lead compound containing the 1-(3-methoxyphenyl)piperazine moiety was the starting point for the synthesis of focused libraries. researchgate.netnih.govnih.gov While modifications to the phenylacetamide part of the lead compound resulted in only modest activity, alterations to the 3-methoxyphenyl (B12655295) group led to more potent analogues. researchgate.netnih.gov For example, a derivative with a 2-methoxy substitution (52 ) was found to be 10-20 fold more active against a panel of pancreatic cancer cell lines (including PANC-1) than its 4-methoxy counterpart (51 ), with GI50 values in the sub-micromolar range (0.43 to 0.61 μM). researchgate.netnih.govnih.gov

Table 2: Cytotoxicity of 1-(3-Methoxyphenyl)piperazine Derivatives in Cancer Cell Lines

| Derivative | Cancer Cell Line | Activity (IC50/GI50) | Reference |

|---|---|---|---|

| Compound 10 (4-OCH3) | DU145 (Prostate) | 2.28 µM | nih.gov |

| Compound 9 (3-OCH3) | DU145 (Prostate) | > 50 µM | nih.gov |

| Compound 9 (3-OCH3) | PC-3 (Prostate) | 5.43 µM | nih.gov |

| Compound 10 (4-OCH3) | PC-3 (Prostate) | 4.38 µM | nih.gov |

| Compound 52 (2-OCH3) | PANC-1 (Pancreatic) | 0.61 µM | researchgate.netnih.govnih.gov |

| Compound 52 (2-OCH3) | HPAC (Pancreatic) | 0.43 µM | researchgate.netnih.govnih.gov |

The neurotoxic potential of piperazine (B1678402) designer drugs, including a methoxyphenylpiperazine derivative, has been assessed in differentiated human neuroblastoma SH-SY5Y cells. nih.govresearchgate.netresearchgate.net These studies evaluated cytotoxicity after 24-hour incubations using methods like the MTT reduction and neutral red uptake assays. nih.govresearchgate.net The results indicated that these compounds are potentially neurotoxic. nih.gov One study on various piperazine derivatives, including 1-(4-methoxyphenyl)piperazine (B173029) (MeOPP), found that 1-(3-trifluoromethylphenyl)piperazine was the most cytotoxic. nih.gov All tested drugs led to a significant decrease in intracellular total glutathione (B108866) content and an increase in intracellular free calcium levels, accompanied by mitochondrial hyperpolarization. nih.gov However, ATP levels remained unchanged, and there was no evidence of genotoxicity. nih.gov Another study also reported that piperazine derivatives were toxic to differentiated P19 neurons and SH-SY5Y cells, with 1-(3-trifluoromethylphenyl)piperazine being the most potent. The toxicity was associated with a decrease in mitochondrial membrane potential and an increase in LDH release.

The hepatotoxicity of piperazine designer drugs has been investigated in vitro using human hepatic cell lines (HepaRG and HepG2) and primary rat hepatocytes. nih.govfarmaceut.org In these studies, 1-(4-methoxyphenyl)piperazine (MeOPP) was among the tested compounds. nih.gov The cytotoxicity was evaluated using the MTT assay after 24 hours of incubation. nih.gov The results showed that these drugs can have detrimental effects on liver cells, with the severity varying between different analogues. nih.gov For all tested piperazines, an increase in reactive species formation, depletion of intracellular glutathione (GSH) and ATP, loss of mitochondrial membrane potential (Δψm), and activation of caspase-3 were observed in a concentration-dependent manner. nih.gov Another study using primary rat hepatocytes also reported cytotoxicity for these compounds. researchgate.net Gene array studies with rat hepatocytes incubated with these drugs showed a significant overlap in gene expression changes, with a notable upregulation of genes involved in cholesterol biosynthesis. nih.gov

The effects of 1-(3-Methoxyphenyl)piperazine derivatives on apoptosis (programmed cell death) and cell proliferation have been a focus of several studies.

A derivative of 1-(2-methoxyphenyl)piperazine, HJZ-12, was found to induce apoptosis in a benign prostatic hyperplasia cell line (BPH-1). frontiersin.orgfrontiersin.orgnih.gov This induction of apoptosis was significant and occurred in a dose-dependent manner, as demonstrated by flow cytometry and caspase-3 activation assays. frontiersin.org Interestingly, this effect appeared to be independent of α1-adrenoceptor blocking. frontiersin.orgfrontiersin.orgnih.gov HJZ-12 did not, however, show anti-proliferative properties in this cell line. frontiersin.orgfrontiersin.orgnih.gov

In studies with piperazine designer drugs in SH-SY5Y neuroblastoma cells, the investigation of cell death mechanisms revealed a predominance of early apoptotic cells. nih.gov Similarly, a piperazine derivative, AK301, was shown to induce a G2/M phase cell cycle arrest in HT29 colon cancer cells. nih.gov Co-treatment with TNF resulted in a decrease in the G2/M population and the appearance of a subdiploid population, suggesting that the apoptotic cells were derived from those arrested in the G2/M phase. nih.gov Other studies have also shown that certain piperazine derivatives can induce G2/M arrest and apoptosis in cancer cells. acs.orgrsc.org For example, a phenoxazine (B87303) derivative incorporating a 1-(3-methoxyphenyl)piperazine moiety showed potent antiproliferative properties and induced G2/M phase cell cycle blockade. acs.org

Cell-Based Functional Assays

In Vivo Pharmacological Studies

In vivo pharmacological studies are crucial for understanding the physiological and behavioral effects of a chemical compound in a living organism. For 1-(3-Methoxyphenyl)piperazine and its derivatives, these investigations have primarily focused on their behavioral effects in animal models, their potential therapeutic applications in neurological and psychiatric conditions, and their impact on prostate hyperplasia.

Behavioral Models in Animal Studies

The behavioral effects of 1-(3-Methoxyphenyl)piperazine and its analogs have been assessed in various animal models to elucidate their potential as therapeutic agents. These studies often involve standardized tests that measure antidepressant-like, anxiolytic-like, and locomotor activities.

Derivatives of 1-(2-methoxyphenyl)piperazine have shown notable activity in behavioral tests. For instance, two such derivatives, HBK-14 and HBK-15, were evaluated for their antidepressant- and anxiolytic-like properties. plos.orgnih.gov In the forced swim test (FST) in both mice and rats, a model used to screen for antidepressant activity, both compounds demonstrated potent effects. plos.orgnih.gov Specifically, HBK-14 was effective in the FST in mice and rats, while HBK-15 also showed significant antidepressant-like properties in both species. plos.orgnih.gov The anxiolytic-like activity of these compounds was assessed using the four-plate test in mice and the elevated plus-maze (EPM) in rats. plos.orgnih.gov HBK-14 and HBK-15 were found to possess anxiolytic-like properties in these models. plos.orgnih.gov Another derivative, MP349, also exhibited anxiolytic-like effects in the conflict drinking test and the plus-maze test in rats without impairing locomotor activity or coordination. oup.com

Similarly, another derivative of 2-methoxyphenylpiperazine, HBK-10, demonstrated antidepressant-like effects in the forced swim test and the tail suspension test in mice. researchgate.netmdpi.com It is important to note that at higher doses, HBK-10 was found to decrease locomotor activity in mice. mdpi.com The investigation of N-(3-(4-(3-methoxyphenyl)piperazin-1-yl)propyl)-1H-indazole-3-carboxamide (compound 1) also revealed a dose-dependent decrease in spontaneous locomotor activity in mice. tandfonline.com

Studies on piperazine designer drugs, including a methoxyphenylpiperazine derivative, in the nematode Caenorhabditis elegans have also provided insights into their behavioral effects. Exposure to these compounds led to a decrease in locomotor activity and mechanical sensitivity, suggesting a potential impact on the nervous system. nih.gov

Table 1: Summary of Behavioral Studies on 1-(3-Methoxyphenyl)piperazine Derivatives

| Compound/Derivative | Animal Model | Behavioral Test | Observed Effect | Reference |

|---|---|---|---|---|

| HBK-14 | Mice, Rats | Forced Swim Test, Four-Plate Test, Elevated Plus Maze | Antidepressant-like and anxiolytic-like activity | plos.orgnih.gov |

| HBK-15 | Mice, Rats | Forced Swim Test, Four-Plate Test, Elevated Plus Maze | Antidepressant-like and anxiolytic-like activity | plos.orgnih.gov |

| MP349 | Rats | Conflict Drinking Test, Plus-Maze Test | Anxiolytic-like activity | oup.com |

| HBK-10 | Mice | Forced Swim Test, Tail Suspension Test, Locomotor Activity | Antidepressant-like activity, decreased locomotor activity at high doses | researchgate.netmdpi.com |

| Compound 1 | Mice | Locomotor Activity | Decreased spontaneous locomotor activity | tandfonline.com |

| MeOPP | C. elegans | Locomotor and Mechanical Sensitivity | Decreased locomotor activity and mechanical sensitivity | nih.gov |

Studies on Neurological and Psychiatric Conditions

The pharmacological profile of 1-(3-Methoxyphenyl)piperazine and its derivatives suggests their potential utility in the treatment of various neurological and psychiatric disorders. ontosight.ai This is primarily attributed to their interaction with key neurotransmitter systems in the brain, particularly the serotonergic and dopaminergic systems.

The compound and its analogs have been shown to bind to serotonin receptors, including the 5-HT1A and 5-HT2A subtypes, which play a significant role in mood regulation. ontosight.ai Furthermore, their ability to interact with dopamine D2 and D3 receptors has led to their investigation as potential antipsychotic agents. ontosight.ai Indeed, 1-(2-Methoxyphenyl)piperazine has been identified as a selective antagonist at D3 receptors and is being explored for its therapeutic potential in various neurological and psychiatric disorders. The dopamine D3 receptor is a recognized target for the treatment of such conditions.

The anxiolytic effects observed in animal models also point towards their potential application in anxiety disorders. ontosight.ai Derivatives of 1-(2-methoxyphenyl)piperazine, such as HBK-14 and HBK-15, which act as antagonists at 5-HT1A and 5-HT7 receptors, have demonstrated both antidepressant- and anxiolytic-like effects in preclinical studies. plos.orgnih.gov These findings underscore the potential of this class of compounds in addressing mood and anxiety disorders.

Moreover, the interaction of these compounds with dopamine receptors has implications for addiction-related behaviors. For instance, a derivative of 1-(2-methoxyphenyl)piperazine has been shown to influence the expression of cocaine-induced conditioned place preference, a model used to study the rewarding effects of drugs.

Table 2: Receptor Binding and Potential Therapeutic Applications

| Compound/Class | Receptor Target(s) | Potential Therapeutic Application | Reference |

|---|---|---|---|

| 1-(3-Methoxyphenyl)piperazine | 5-HT1A, 5-HT2A, Dopamine receptors | Antipsychotic, Anxiolytic | ontosight.ai |

| 1-(2-Methoxyphenyl)piperazine | Dopamine D3 receptor (antagonist) | Neurological and psychiatric disorders | |

| HBK-14, HBK-15 | 5-HT1A, 5-HT7 receptors (antagonists) | Antidepressant, Anxiolytic | plos.orgnih.gov |

Prostate Hyperplasia Models

Interestingly, derivatives of methoxyphenylpiperazine have also been investigated for their effects on conditions outside of the central nervous system, such as benign prostatic hyperplasia (BPH).

A study on HJZ-12, a derivative of 1-(2-methoxyphenyl)piperazine, demonstrated its efficacy in an estrogen/androgen-induced rat model of BPH. In this in vivo model, HJZ-12 was found to be more effective than the established drug naftopidil (B1677906) in preventing the progression of prostatic hyperplasia. plos.org Specifically, HJZ-12 not only reduced prostate weight and proliferation, similar to naftopidil, but also led to a shrinkage of prostate volume and induced apoptosis (programmed cell death) in the prostate tissue. plos.org

These findings suggest a potential therapeutic role for methoxyphenylpiperazine derivatives in the management of BPH, acting through mechanisms that may be independent of α1-adrenoceptor blockade. plos.org

Table 3: Effects of a 1-(2-Methoxyphenyl)piperazine Derivative (HJZ-12) in a Rat Model of Benign Prostatic Hyperplasia

| Parameter | Effect of HJZ-12 | Comparison with Naftopidil | Reference |

|---|---|---|---|

| Prostate Weight | Decrease | Similar | plos.org |

| Cell Proliferation | Decrease | Similar | plos.org |

| Prostate Volume | Shrinkage | Different (Naftopidil does not affect) | plos.org |

| Apoptosis | Induction | Different (Naftopidil does not affect) | plos.org |

Structure Activity Relationship Sar Studies

Elucidation of Structural Determinants for Receptor Affinity and Selectivity

The affinity and selectivity of 1-(3-Methoxyphenyl)piperazine derivatives for various receptors are determined by specific structural features. The core structure, consisting of a piperazine (B1678402) ring linked to a methoxyphenyl group, is a key pharmacophore that interacts with receptors such as serotonin (B10506) and dopamine (B1211576) receptors. ontosight.ainih.gov

Research has shown that the 1-arylpiperazine moiety is a crucial element for binding to serotonin receptors, particularly the 5-HT1A and 5-HT7 subtypes. nih.gov The nature of the aryl group and the substituents on both the phenyl and piperazine rings play a significant role in modulating the affinity and selectivity for these receptors. nih.gov For instance, the presence of a methoxy (B1213986) group at the meta position of the phenyl ring is a key feature of 1-(3-Methoxyphenyl)piperazine.

Studies on bivalent ligands, where two units of a 5-HT7/5-HT1A ligand were linked, have provided further insights. While the goal was to increase 5-HT7 receptor affinity and selectivity over 5-HT1A receptors, the resulting dimers showed affinities for 5-HT7 receptors that were as high as the monomer, but with no improvement in selectivity. Interestingly, some of these dimers exhibited slightly higher affinities for the 5-HT1A receptor than the original monomer. nih.gov

The development of selective ligands for the dopamine D3 receptor has also involved the use of the 1-arylpiperazine scaffold. nih.govdrugbank.com The high homology between the D3 and D2 receptors presents a challenge in achieving selectivity. nih.gov However, modifications to the linker and the aryl group have led to compounds with significant D3 receptor selectivity. nih.govsemanticscholar.org

Impact of Substituent Modifications on Biological Activity

The substituents on the phenyl ring are critical in determining the biological activity of arylpiperazine derivatives. The position and nature of these substituents can significantly influence receptor affinity and selectivity. For instance, the presence of a methoxy group at the ortho-position of the phenyl ring has been shown to be favorable for affinity to D2, 5-HT1A, and 5-HT2A receptors in certain coumarin-piperazine derivatives. nih.gov In a series of N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides, counterparts with a 2-methoxyphenyl group were prepared to study their intrinsic activity at the D3 receptor. drugbank.com

Studies on other arylpiperazine derivatives have highlighted the importance of phenyl ring substitutions. For example, the introduction of chloro or methoxy substituents into the phenyl ring of some coumarin-piperazine derivatives resulted in a significant reduction in activity. nih.gov Conversely, in a series of piperazine-based dithiocarbamates, piperazines with 2-chlorophenyl and 2,4-dimethylphenyl moieties showed the most potent antiproliferative activity, while those with 3,4-dichlorophenyl and 3,4-dimethylphenyl rings had the least cytotoxicity. mdpi.com

The following table summarizes the effects of different phenyl ring substituents on the biological activity of various piperazine derivatives:

| Substituent | Effect on Activity | Reference |

| 2-methoxyphenyl | Favorable for D2, 5-HT1A, and 5-HT2A receptor affinity in certain derivatives. | nih.gov |

| Fluoro or methoxy | Significant reduction in activity in some coumarin-piperazine derivatives. | nih.gov |

| 2-chlorophenyl | Potent antiproliferative activity in dithiocarbamate (B8719985) derivatives. | mdpi.com |

| 2,4-dimethylphenyl | Potent antiproliferative activity in dithiocarbamate derivatives. | mdpi.com |

| 3,4-dichlorophenyl | Least cytotoxic in dithiocarbamate derivatives. | mdpi.com |

| 3,4-dimethylphenyl | Least cytotoxic in dithiocarbamate derivatives. | mdpi.com |

Substitutions on the piperazine ring are another key factor influencing the biological activity of 1-(3-Methoxyphenyl)piperazine derivatives. The nature of the substituent at the N-4 position of the piperazine ring can dramatically alter receptor affinity and selectivity. nih.gov

In a study of coumarin-piperazine derivatives, the type of substituent at the N-4 position of the piperazine ring was found to be the primary determinant of activity at D2, 5-HT1A, and 5-HT2A receptors. The order of preference for the substituent was determined to be: o-methoxyphenyl group > phenyl group > pyrimidine (B1678525) group > pyridine (B92270) group. nih.gov

Furthermore, the length of the alkyl linker connecting the piperazine ring to another moiety can also impact activity. In some coumarin (B35378) derivatives, a four-carbon linker was found to be optimal for high affinity. nih.gov However, in other series, elongation of the carbon linker had no effect on 5-HT1A receptor binding for ligands containing a 1-(2-methoxyphenyl)piperazine (B120316) moiety. nih.gov

The introduction of bulky or functionalized groups at the N-4 position has been explored to create derivatives with specific pharmacological profiles. For example, linking the 2-methoxyphenylpiperazine moiety to adamantanamine and memantine (B1676192) via a three-carbon linker resulted in highly selective ligands for the 5-HT1A receptor. mdpi.com

The table below illustrates the influence of various piperazine ring substitutions on biological activity:

| Piperazine Ring Substituent | Effect on Activity | Reference |

| o-methoxyphenyl group | Highest affinity for D2, 5-HT1A, and 5-HT2A receptors in certain coumarin derivatives. | nih.gov |

| Phenyl group | Moderate affinity in coumarin derivatives. | nih.gov |

| Pyrimidine group | Lower affinity compared to phenyl and o-methoxyphenyl groups in coumarin derivatives. | nih.gov |

| Pyridine group | Lowest affinity in coumarin derivatives. | nih.gov |

| Four-carbon alkyl linker | Optimal for high affinity in some coumarin derivatives. | nih.gov |

| Three-carbon linker to adamantanamine/memantine | Highly selective 5-HT1A receptor ligands. | mdpi.com |

Computational Chemistry and Molecular Modeling in SAR

Computational chemistry and molecular modeling have become indispensable tools in the study of structure-activity relationships for compounds like 1-(3-Methoxyphenyl)piperazine. These methods provide valuable insights into the conformational preferences and binding modes of these molecules, aiding in the rational design of new and more potent derivatives.

Molecular mechanics calculations are employed to determine the preferred conformations of piperazine derivatives. The piperazine ring typically adopts a chair conformation. rsc.org Understanding the conformational preferences of the entire molecule is crucial for predicting how it will interact with a biological target. For instance, computational studies have been used to investigate the conformational preferences of substituted 3-piperideines. nih.gov

In silico modeling techniques, such as molecular docking, are used to predict the binding orientation of a ligand within the active site of a receptor. This allows researchers to formulate hypotheses about the key interactions responsible for binding affinity and selectivity. For example, in silico modeling has been used to study the binding of piperazine-based dithiocarbamates to their target, with the results corroborating experimental findings. mdpi.com

In the context of 1-(3-Methoxyphenyl)piperazine derivatives, docking studies have been performed to understand their interaction with various receptors, including the 5-HT1A receptor. These studies can reveal important hydrogen bonding and hydrophobic interactions that contribute to the binding affinity. mdpi.com Such in silico approaches are valuable for designing focused libraries of compounds with improved activity. nih.gov

Pharmacokinetics and Metabolism in Research Contexts

In Vivo Biotransformation and Metabolite Identification

In vivo studies, particularly with related phenylpiperazine derivatives, have elucidated the primary metabolic pathways. These transformations include O-demethylation and cleavage of the arylpiperazine side-chain from larger parent molecules.

A principal metabolic route for methoxyphenylpiperazine compounds is O-demethylation. tandfonline.com Research on the isomeric compound 1-(4-methoxyphenyl)piperazine (B173029) (MeOPP) has shown that it is primarily O-demethylated to its corresponding hydroxylated metabolite, 1-(4-hydroxyphenyl)piperazine (B1294502) (4-HO-PP). tandfonline.comnih.gov This pathway is considered the major metabolic step for MeOPP. tandfonline.com While direct studies on the 3-methoxy isomer are less detailed in the provided results, the metabolism of the 4-methoxy isomer suggests that O-demethylation is a critical biotransformation pathway for this class of compounds. tandfonline.comnih.govdrugz.fr The resulting hydroxylated metabolite of 1-(3-Methoxyphenyl)piperazine would be 1-(3-hydroxyphenyl)piperazine.

Drugs that feature a methoxyphenylpiperazine structure as part of a larger molecule can undergo metabolic cleavage of this side-chain. deepdyve.comnih.gov This N-dealkylation process results in the formation of the core 1-arylpiperazine metabolite. researchgate.net For instance, studies in rats have confirmed that various drugs bearing an o-methoxyphenylpiperazine moiety are metabolized to form 1-(o-methoxyphenyl)piperazine in vivo. deepdyve.comnih.govoup.com This metabolite formation is significant as the resulting arylpiperazine often possesses its own pharmacological activity. nih.gov Further degradation of the piperazine (B1678402) ring itself into ethylenediamine (B42938) or aniline (B41778) derivatives followed by N-acetylation has also been observed as a metabolic step for phenylpiperazine compounds. drugz.fr

Role of Cytochrome P450 Enzymes in Metabolism

The metabolism of phenylpiperazine derivatives is heavily dependent on the cytochrome P450 (CYP) enzyme system. nih.gov Research has consistently identified CYP2D6 as the key enzyme responsible for the primary metabolic transformations of these compounds. tandfonline.comnih.govdrugz.fr

Studies using human liver microsomes (HLM) have demonstrated that CYP2D6 is the main catalyst for the O-demethylation of 1-(4-methoxyphenyl)piperazine. tandfonline.comnih.gov The process was significantly inhibited by quinidine, a specific inhibitor of CYP2D6. tandfonline.comnih.gov Furthermore, metabolism was notably lower in liver microsomes from individuals with a poor metabolizer genotype for CYP2D6. tandfonline.comnih.gov The involvement of CYP2D6 is not limited to O-demethylation; it also catalyzes the hydroxylation of other phenylpiperazines like m-chlorophenylpiperazine (mCPP) and trifluoromethylphenylpiperazine (TFMPP). drugz.fr Given the structural similarities, it is expected that CYP2D6 plays a crucial role in the metabolism of 1-(3-Methoxyphenyl)piperazine as well. researchgate.netresearchgate.net

| Enzyme Source | Apparent Km (μM) | Apparent Vmax |

|---|---|---|

| CYP2D6 (cDNA-expressed) | 48.34 ± 14.48 | 5.44 ± 0.47 pmol min-1 pmol-1 CYP |

| Pooled Human Liver Microsomes (pHLM) | 204.80 ± 51.81 | 127.50 ± 13.25 pmol min-1 mg-1 protein |

Research Applications and Therapeutic Potential

Development of Novel Therapeutic Agents

The 1-(3-methoxyphenyl)piperazine moiety is a privileged structure in drug discovery, serving as a fundamental building block for a multitude of investigational compounds. chemimpex.com Its inherent ability to interact with various biological targets, coupled with the relative ease of its chemical modification, has positioned it as a valuable starting point for the synthesis of new therapeutic agents. chemimpex.comderpharmachemica.com

Agents for Neurological and Psychiatric Disorders

The application of 1-(3-methoxyphenyl)piperazine and its derivatives is most prominent in the field of neuroscience. chemimpex.com These compounds are integral to the research and development of treatments for a variety of neurological and psychiatric conditions due to their capacity to modulate the activity of key neurotransmitter systems. ontosight.aiguidechem.com

The 1-(3-methoxyphenyl)piperazine structure is a well-established pharmacophore in the design of antidepressant and anxiolytic agents. chemimpex.comchemimpex.com Its derivatives have been extensively investigated for their ability to interact with serotonin (B10506) receptors, particularly the 5-HT1A and 5-HT7 subtypes, which are crucial targets in the treatment of depression and anxiety. bohrium.comontosight.aiplos.org

Research has shown that specific derivatives can act as potent serotonin reuptake inhibitors (SSRIs) while simultaneously exhibiting high affinity for 5-HT1A and 5-HT7 receptors. For instance, compounds 21k and 21n from a series of novel aralkyl piperazine (B1678402) derivatives demonstrated significant serotonin reuptake inhibition alongside strong binding to both 5-HT1A and 5-HT7 receptors. bohrium.com This dual-action mechanism is a sought-after characteristic in the development of next-generation antidepressants with potentially improved efficacy and faster onset of action.

Furthermore, studies on phenylpiperazine derivatives have identified compounds like HBK-14 and HBK-15 as full antagonists of both 5-HT1A and 5-HT7 receptors, exhibiting potent antidepressant-like activity in animal models. plos.org The anxiolytic potential of this chemical class is also significant, with many derivatives showing promise in preclinical studies. nih.gov For example, 1-(3-methoxyphenyl)piperazin-2-one (B1368907) has been investigated as a lead compound for developing new anxiolytics due to its interaction with serotonin receptors. smolecule.com

Table 1: Antidepressant and Anxiolytic Activity of Selected 1-(3-Methoxyphenyl)piperazine Derivatives

| Compound | Target(s) | Activity | Reference |

|---|---|---|---|

| 21k | SERT, 5-HT1A, 5-HT7 | RUI, IC50 = 31 nM; 5-HT1A, Ki = 62 nM; 5-HT7, Ki = 12 nM | bohrium.com |

| 21n | SERT, 5-HT1A, 5-HT7 | RUI, IC50 = 25 nM; 5-HT1A, Ki = 28 nM; 5-HT7, Ki = 3.3 nM | bohrium.com |

| HBK-14 | 5-HT1A, 5-HT7 | Full antagonist, anxiolytic-like properties | plos.org |

| HBK-15 | 5-HT1A, 5-HT7 | Full antagonist, potent antidepressant-like properties | plos.org |

| 1-(3-Methoxyphenyl)piperazin-2-one | Serotonin receptors | Potential antidepressant and anxiolytic effects | smolecule.com |

The 1-(3-methoxyphenyl)piperazine scaffold is also a key component in the development of novel antipsychotic drugs. chemimpex.comguidechem.com Its derivatives have been shown to interact with dopamine (B1211576) receptors, a primary target for antipsychotic medications. ontosight.ai The ability of these compounds to modulate dopaminergic neurotransmission makes them promising candidates for treating psychotic disorders. ontosight.ai

For instance, research into arylpiperazine derivatives has led to the identification of compounds with affinity for dopamine D2 receptors, which is a hallmark of many effective antipsychotics. nih.gov The versatility of the piperazine ring allows for the synthesis of derivatives with a polypharmacological profile, targeting multiple receptors implicated in psychosis, which may lead to improved therapeutic outcomes.

Building upon their antidepressant and antipsychotic potential, derivatives of 1-(3-methoxyphenyl)piperazine are being actively investigated for the treatment of schizophrenia and various anxiety disorders. guidechem.com Their mechanism of action often involves interaction with multiple serotonin and dopamine receptor subtypes. ontosight.ai

In the context of schizophrenia, research has focused on developing multi-target ligands that can address the complex neurobiology of the disorder. nih.gov For example, certain coumarin-piperazine derivatives have been identified as potential new-class schizophrenic drugs due to their high affinity for both dopamine D2 and D3 receptors. nih.gov Specifically, compounds that antagonize 5-HT1A and 5-HT7 receptors have shown promise. plos.org

For anxiety disorders, the anxiolytic effects of these compounds are often attributed to their interaction with the 5-HT1A receptor. ontosight.ai Animal models have demonstrated the potential of 1-(3-methoxyphenyl)piperazine derivatives in reducing anxiety-like behaviors. nih.gov

Table 2: Receptor Affinity of a Potential Schizophrenia Treatment Candidate

| Compound | Receptor | Affinity (Ki) | Reference |

|---|---|---|---|

| 7-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butoxy)-4-methylcoumarin | Dopamine D2 | 1.4 ± 0.16 nM | nih.gov |

Potential Antimicrobial Agents

Beyond the central nervous system, derivatives of 1-(3-methoxyphenyl)piperazine have demonstrated potential as antimicrobial agents. ontosight.aiontosight.ai The piperazine nucleus is a versatile scaffold that has been incorporated into a wide array of biologically active compounds, including those with antibacterial and antifungal properties. derpharmachemica.com

Studies have shown that certain piperazine derivatives exhibit efficacy against various microorganisms. ontosight.ai For example, some synthesized trimethoxyphenyl piperazine derivatives displayed moderate antibacterial activity and good antifungal activity. derpharmachemica.com The introduction of different substituents onto the piperazine ring can modulate the antimicrobial spectrum and potency of these compounds. While research is ongoing, the initial findings suggest that the 1-(3-methoxyphenyl)piperazine framework could be a valuable starting point for the development of new anti-infective therapies.

Anti-Cancer Research

The 1-(3-methoxyphenyl)piperazine moiety has also emerged as a promising scaffold in the field of anti-cancer research. ontosight.aiontosight.ai Numerous derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. mdpi.comderpharmachemica.com

Research has shown that arylpiperazine derivatives can exhibit significant anti-proliferative effects. For instance, a series of novel arylpiperazine derivatives were synthesized and tested against human prostate cancer cell lines, with compounds 9 and 15 showing strong cytotoxic activities against LNCaP cells (IC50 < 5 µM). mdpi.com Another study on benzothiazole-piperazine derivatives found that compound 1d was highly cytotoxic against liver, breast, and colorectal cancer cell lines. tandfonline.com

The anti-cancer potential of these compounds is not limited to a single mechanism. For example, a piperazine derivative, 1-(5-chloro-2-methoxybenzoyl)-4-(3-chlorophenyl) piperazine , was identified as a microtubule depolymerizing agent with an average IC50 of 85 nM across a range of cancer cell lines. derpharmachemica.com Furthermore, rhodanine-piperazine hybrids have been investigated as potential inhibitors of VEGFR, EGFR, and HER2, which are key targets in breast cancer therapy. mdpi.com

Table 3: Cytotoxic Activity of Selected 1-(3-Methoxyphenyl)piperazine Derivatives

| Compound | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Compound 9 | LNCaP (Prostate) | < 5 µM | mdpi.com |

| Compound 15 | LNCaP (Prostate) | < 5 µM | mdpi.com |

| Compound 8 | DU145 (Prostate) | 8.25 µM | mdpi.com |

| Compound 1d | HUH-7 (Liver) | 3.1 µM | tandfonline.com |

| 1-(5-chloro-2-methoxybenzoyl)-4-(3-chlorophenyl) piperazine | Various | 85 nM (average) | derpharmachemica.com |

Prostate Cancer Research

The arylpiperazine structure, including derivatives of 1-(3-methoxyphenyl)piperazine, has been a focal point in the search for new treatments for prostate cancer, particularly for hormone-refractory prostate cancer (HRPC). nih.gov The development of resistance to first-line treatments necessitates the discovery of novel agents effective against both androgen-dependent and androgen-independent prostate cancer cells. nih.gov

Naftopidil (B1677906), an arylpiperazine compound and an α1-adrenergic receptor antagonist, has been shown to inhibit prostate cancer cell growth. nih.govfrontiersin.org Inspired by this, researchers have synthesized and evaluated new series of arylpiperazine derivatives for their anticancer activities in prostate cancer cell lines such as PC-3, LNCaP, and DU145. nih.govmdpi.com

In one study, novel arylpiperazine derivatives containing a saccharin (B28170) moiety were designed. nih.gov Several of these compounds exhibited strong and selective cytotoxic activities against the tested prostate cancer cells. nih.gov For instance, compounds 4 and 12 from this series showed potent activity against DU145 cells with half-maximal inhibitory concentrations (IC50) below 2 µM. nih.gov Another study focused on arylpiperazine derivatives with a 1,3-benzodioxol moiety, with some compounds demonstrating significant anticancer activity. mdpi.com

Furthermore, research into arylpiperazine derivatives as androgen receptor (AR) antagonists has shown promise. nih.gov A series of these compounds were synthesized and found to have strong antagonistic potency and binding affinities to the AR, along with inhibitory activity against the LNCaP prostate cancer cell line. nih.gov

Table 2: Cytotoxic Activity of Selected Arylpiperazine Derivatives in Prostate Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

| 8 | DU145 | 8.25 |

| 9 | LNCaP | < 5 |

| 15 | LNCaP | < 5 |

| Data from a study on arylpiperazine derivatives with a 1,3-benzodioxol moiety. mdpi.com |

Anti-Inflammatory Agents

The piperazine scaffold is recognized as a privileged structure in drug discovery and is present in compounds developed for various therapeutic areas, including as anti-inflammatory agents. researchgate.net While direct studies on the anti-inflammatory properties of 1-(3-methoxyphenyl)piperazine itself are not extensively detailed in the provided results, the broader class of piperazine derivatives has shown potential in this area. For instance, DOI (4-iodo-2,5-dimethoxyamphetamine), a compound acting on serotonin receptors, has demonstrated potent anti-inflammatory effects. wikipedia.org This suggests that the modulation of certain biological targets by piperazine-containing compounds can lead to anti-inflammatory activity. The development of multi-target-directed ligands (MTDLs) containing the piperazine moiety is an emerging strategy to address the multifactorial nature of diseases with an inflammatory component. researchgate.net

Anti-Alzheimer Agents

The quest for effective treatments for Alzheimer's disease (AD) has led to the exploration of multi-target-directed ligands, and the piperazine scaffold has been a key component in this research. researchgate.net AD is a complex neurodegenerative disorder characterized by amyloid plaques and neurofibrillary tangles. researchgate.net

Researchers have designed and synthesized hybrid molecules that combine the N,N'-disubstituted piperazine anti-amyloid scaffold with other pharmacophores, such as those providing acetylcholinesterase (AChE) inhibition. researchgate.net One such promising hybrid molecule was shown to reduce both amyloid and Tau pathologies and improve memory in a preclinical model of AD. researchgate.net In vitro, this compound also decreased the phosphorylation of Tau and inhibited the release of Aβ peptides. researchgate.net

Another approach has involved the development of ferulic acid-piperazine derivatives. acs.org One such derivative, 13a , exhibited promising anticholinesterase activity, antioxidant properties, and the ability to inhibit Aβ1–42 aggregation. acs.org It was also predicted to be capable of crossing the blood-brain barrier. acs.org

Furthermore, the design of piperazine derivatives as glutaminyl cyclase (QC) inhibitors has been explored. acs.org QC is involved in the formation of pyroglutamate-amyloid-beta (AβpE3-42), a key contributor to the pathogenesis of AD. acs.org Piperazinyl analogues have been shown to be highly potent inhibitors of human QC, with IC50 values in the nanomolar range. acs.org

Table 3: Inhibitory Activity of a Ferulic Acid-Piperazine Derivative (13a)

| Target/Assay | IC50 (µM) |

| AChE | 0.59 ± 0.19 |

| BChE | 5.02 ± 0.14 |

| DPPH (Antioxidant) | 5.88 ± 0.21 |

| Data from a study on ferulic acid-piperazine derivatives. acs.org |

Use as a Research Tool and Analytical Reference Standard

Beyond its role as a scaffold for potential therapeutics, 1-(3-methoxyphenyl)piperazine is a valuable entity in its own right for research and analytical purposes. caymanchem.comlabchem.com.my

Understanding Receptor Interactions

Arylpiperazine derivatives, including 1-(3-methoxyphenyl)piperazine, are known to interact with a variety of receptors, particularly serotonin receptors. ontosight.aismolecule.com These interactions are crucial for understanding the mechanisms of action of drugs targeting the central nervous system. Derivatives of 1-(3-methoxyphenyl)piperazine have been shown to exhibit high affinity for serotonin receptor subtypes such as 5-HT1A, 5-HT2A, and 5-HT7. ontosight.ai They can act as either agonists or antagonists at these receptors, leading to a modulation of serotonin signaling. ontosight.ai This makes them useful tools for elucidating the roles of these specific receptors in various physiological and pathological processes. The study of these interactions helps in the rational design of new drugs with improved selectivity and efficacy for treating neurological and psychiatric disorders. smolecule.com

Forensic and Analytical Applications

1-(3-Methoxyphenyl)piperazine is categorized as an analytical reference standard. caymanchem.comlabchem.com.myglpbio.com In this capacity, it is used in forensic and analytical laboratories for the identification and quantification of piperazine-derived substances. caymanchem.comcaymanchem.com The availability of a pure, well-characterized standard is essential for developing and validating analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), which are used to detect and measure these compounds in various matrices, including biological samples and seized materials. caymanchem.com This is particularly important in the context of designer drugs, where new piperazine derivatives may emerge, requiring reference standards for their unambiguous identification by law enforcement and public health laboratories. caymanchem.cominterchim.com

Future Research Directions

Exploration of New Biological Targets

While the primary focus of research on 1-(3-methoxyphenyl)piperazine derivatives has been on established targets like serotonin (B10506) and dopamine (B1211576) receptors, the future holds significant promise in exploring novel biological interactions. The inherent flexibility of the arylpiperazine structure allows for modifications that could lead to interactions with a broader range of receptors and enzymes.

Recent studies have begun to scratch the surface of these possibilities. For instance, derivatives of 1-(3-methoxyphenyl)piperazine are being investigated for their potential to modulate the S100A2 protein, which is implicated in the progression of pancreatic cancer by inhibiting the tumor suppressor p53. nih.gov The development of compounds that can disrupt the S100A2-p53 interaction could offer a novel therapeutic strategy for this aggressive disease. nih.gov

Furthermore, the sigma-1 (σ1) receptor, which plays a role in nociceptive signaling, has emerged as another promising target. acs.org The design of benzylpiperazine derivatives has yielded compounds with high affinity for the σ1 receptor, suggesting a potential application in pain management. acs.org Future research will likely expand to other members of the S100 protein family and other receptor subtypes that have been traditionally underexplored in the context of arylpiperazine ligands.

Advanced Computational and Structural Biology Approaches

The integration of sophisticated computational and structural biology methods is set to revolutionize the design and discovery of new drugs based on the 1-(3-methoxyphenyl)piperazine framework. These techniques provide unprecedented insight into the molecular interactions between ligands and their biological targets, enabling a more rational and efficient drug development process.

Molecular modeling and docking studies are already being employed to understand the binding of arylpiperazine derivatives to receptors like the 5-HT1A receptor. mdpi.com These computational approaches help rationalize experimental binding affinities and guide the synthesis of new analogs with improved properties. mdpi.com For example, computational analyses have been used to predict the binding modes of regioisomers of arylpiperazine salicylamide (B354443) ligands, shedding light on the structural requirements for optimal receptor interaction. acs.org

X-ray crystallography and NMR spectroscopy are also providing detailed atomic-level pictures of how these ligands bind to their targets. acs.orgtandfonline.com The crystal structures of various arylpiperazine derivatives have revealed key conformational features, such as the common chair conformation of the piperazine (B1678402) ring, which are crucial for biological activity. mdpi.com Future research will undoubtedly leverage these advanced techniques to not only refine existing ligands but also to identify entirely new classes of compounds with novel mechanisms of action. The combination of experimental structural data with computational predictions will be a powerful engine for discovery.

Development of Highly Selective Ligands and Analogs

A major ongoing goal in the field is the creation of ligands and analogs of 1-(3-methoxyphenyl)piperazine with enhanced selectivity for specific receptor subtypes. High selectivity is critical for minimizing off-target effects and improving the therapeutic index of a drug.

The synthesis of conformationally constrained analogs is one promising strategy to achieve higher selectivity. By restricting the flexibility of the molecule, it is possible to favor binding to a specific receptor conformation. For example, the development of conformationally constrained analogues of certain arylpiperazines has led to compounds with significantly enhanced affinity and selectivity for the 5-HT1A receptor. acs.org

Another approach involves the systematic modification of the arylpiperazine scaffold. Researchers have synthesized numerous derivatives by altering the substituents on the phenyl ring and the nature of the linker connecting the piperazine moiety to other chemical groups. acs.orgmdpi.combohrium.com These structure-activity relationship (SAR) studies have provided valuable insights into the features that govern binding affinity and selectivity. For instance, the introduction of specific substituents at the ortho position of the phenyl ring has been shown to be favorable for binding to the dopamine D2 receptor. tandfonline.com

The development of multi-target ligands, which are designed to interact with more than one biological target, is also an active area of research. bohrium.com This approach can be particularly useful for treating complex disorders like depression, where multiple neurotransmitter systems are involved. bohrium.com

The table below summarizes some of the key research findings related to the development of selective ligands and analogs of 1-(3-methoxyphenyl)piperazine.

| Compound/Analog Class | Target(s) | Key Findings | Reference(s) |

| Conformationally Constrained Arylpiperazines | 5-HT1A Receptor | Enhanced affinity and selectivity for the 5-HT1A receptor. | acs.org |

| Aralkyl Piperazine Derivatives | Serotonin Transporter (SERT), 5-HT1A, 5-HT7 Receptors | Development of multi-target ligands with potential antidepressant activity. | bohrium.com |

| Benzylpiperazine Derivatives | Sigma-1 (σ1) Receptor | High affinity for the σ1 receptor, suggesting potential for pain management. | acs.org |

| Arylpiperazine Salicylamide Regioisomers | 5-HT1A Receptor | The position of hydrogen bond active groups is crucial for activity. | acs.org |

| 1,4-Disubstituted Piperazine-2,5-dione Derivatives | Antioxidant pathways (IL-6/Nrf2) | Novel compounds with potential antioxidant properties. | mdpi.com |

The continuous exploration of new synthetic methodologies and the application of rational design principles will undoubtedly lead to the discovery of novel 1-(3-methoxyphenyl)piperazine-based compounds with superior therapeutic profiles.

Q & A

Basic Research Questions

Q. What validated synthesis methods exist for 1-(3-Methoxyphenyl)piperazine, and how can side reactions be minimized?

- Methodology : A two-step synthesis protocol involves reacting 1-(3-methoxyphenyl)piperazine dihydrochloride with sodium hydroxide in methanol, followed by carbon disulfide addition under ice-cooling to yield sodium 4-(3-methoxyphenyl)piperazine-1-carbodithioate (70% yield). Side reactions, such as oxidation or isomerization, are minimized by maintaining low temperatures and inert atmospheres . For catalytic efficiency, Ni(0)-mediated aqueous micellar conditions (e.g., pH 7–9, 50–60°C) improve atom economy and reduce byproducts .

Q. How can researchers characterize the purity and structural integrity of 1-(3-Methoxyphenyl)piperazine?